molecular formula C22H28F2O4 B14782936 (9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one

(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one

Katalognummer: B14782936
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: OGPWIDANBSLJPC-HXQPOTLGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one is a synthetic steroid derivative. It is structurally related to corticosteroids and is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in medical and pharmaceutical research due to its significant biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one involves multiple steps, starting from basic steroidal structures. The key steps include:

    Fluorination: Introduction of fluorine atoms at specific positions using reagents like diethylaminosulfur trifluoride (DAST).

    Hydroxylation: Addition of hydroxyl groups using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

    Acetylation: Introduction of acetyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Purification: Techniques like recrystallization, chromatography, and distillation to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents like chromium trioxide.

    Reduction: Reduction of ketones to alcohols using reducing agents such as sodium borohydride.

    Substitution: Halogenation reactions where fluorine atoms can be replaced by other halogens using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Pyridine, sulfuric acid.

Major Products

The major products formed from these reactions include various hydroxylated, acetylated, and halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one: has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying steroid chemistry and fluorination reactions.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic uses in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets, including glucocorticoid receptors. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. The pathways involved include:

    NF-κB Pathway: Inhibition of NF-κB, leading to reduced expression of pro-inflammatory cytokines.

    MAPK Pathway: Modulation of MAPK signaling, affecting cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one: is unique due to its specific fluorination pattern and hydroxylation. Similar compounds include:

    Fludrocortisone: A fluorinated corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: Another corticosteroid with potent anti-inflammatory and immunosuppressive effects.

    Triamcinolone: A synthetic corticosteroid used in various inflammatory conditions.

These compounds share structural similarities but differ in their specific functional groups and fluorination patterns, which influence their biological activities and therapeutic uses.

Eigenschaften

Molekularformel

C22H28F2O4

Molekulargewicht

394.5 g/mol

IUPAC-Name

(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11?,13?,14?,16?,18?,19?,20-,21-,22-/m0/s1

InChI-Schlüssel

OGPWIDANBSLJPC-HXQPOTLGSA-N

Isomerische SMILES

CC1CC2C3CC(C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2(C1C(=O)CO)C)O)F)C)F

Kanonische SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.